molecular formula C8H6BrN3O B8625508 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol

2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol

Cat. No.: B8625508
M. Wt: 240.06 g/mol
InChI Key: WWUOQHNMZSUSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2H-1,2,3-triazol-4-ol is a chemical reagent designed for research and development applications. As a member of the 1,2,3-triazole family, this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for constructing more complex molecules with potential biological activity . The 1,2,3-triazole core is known for its stability and ability to participate in key molecular interactions, making it a privileged scaffold in drug discovery . The bromophenyl substituent offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse compound libraries for screening . While the specific biological profile of this exact molecule requires further investigation, related 1,2,3-triazole hybrids, especially those incorporating bromine substitution on the aryl ring, have demonstrated significant cytotoxic activity in anticancer research. Studies highlight that the bromine atom can be a critical structural feature for enhancing antitumoral potency, with some fluorene-triazole hybrids showing promise against challenging targets like FLT3-mutant acute myeloid leukemia cells . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1H-triazol-5-one

InChI

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-10-5-8(13)11-12/h1-5H,(H,11,13)

InChI Key

WWUOQHNMZSUSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2NC(=O)C=N2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Bromophenyl 2h 1,2,3 Triazol 4 Ol and Analogous Derivatives

Strategic Approaches for Regioselective N2-Arylation of 1,2,3-Triazoles

The most direct pathway to N2-aryl-1,2,3-triazoles involves the N-arylation of a pre-formed 1,2,3-triazole ring. nih.gov However, traditional methods such as SNAr and copper-catalyzed reactions often yield isomeric mixtures with poor selectivity. nih.gov To overcome this, highly regioselective transition-metal-catalyzed protocols have been developed.

Palladium catalysis has emerged as a powerful tool for the highly N2-selective arylation of 1,2,3-triazoles. nih.govnih.gov Researchers have successfully coupled both 4-substituted and 4,5-unsubstituted 1,2,3-triazoles with a variety of aryl bromides, chlorides, and triflates, achieving excellent N2-selectivity. nih.govnih.gov A key to this success is the use of a catalyst system comprising a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a very bulky biaryl phosphine (B1218219) ligand. nih.govresearchgate.net

This methodology allows for the efficient and regioselective introduction of aryl groups, including the 4-bromophenyl moiety, onto the N2 position of the triazole ring. nih.gov The reactions typically proceed with high yields and N2-selectivity often ranging from 95% to 99%. nih.govnih.gov One critical procedural aspect is the pre-heating of the palladium source and the ligand before the introduction of the triazole and aryl halide, as this prevents the triazole from inhibiting the formation of the active Pd(0)-ligand complex. nih.gov

Below is a table summarizing the results of a palladium-catalyzed N2-arylation of 1,2,3-triazole with various aryl halides, highlighting the effectiveness of the bulky ligand system.

Table 1: Palladium-Catalyzed N2-Arylation of 1,2,3-Triazole

Entry Aryl Halide Ligand Base Yield (%) N²:N¹ Selectivity
1 Bromobenzene L1 * K₃PO₄ 90 97:3
2 4-Bromoanisole L1 * K₃PO₄ 91 98:2
3 4-Chlorotoluene L1 * K₃PO₄ 85 97:3

*L1 refers to the bulky biaryl phosphine ligand Me₄tBuXPhos. Data sourced from studies on highly N2-selective Pd-catalyzed arylation. nih.govscielo.br

Rhodium(II) catalysis offers an alternative strategy for the N2-arylation of azoles. An efficient method has been developed for the highly selective N2-arylation of benzotriazole, indazole, and 1,2,3-triazole using a diazonaphthoquinone as the arylating agent in the presence of a rhodium(II) catalyst. rsc.org

The proposed mechanism for this transformation involves the formation of a quinoid-carbene from the diazonaphthoquinone. rsc.org The N2 atom of the 1H-tautomer of the triazole then undergoes a nucleophilic addition to this carbene intermediate. This is followed by a 1,5-hydride shift to afford the final N2-arylated product. rsc.org This protocol expands the range of available methods for achieving high N2-selectivity in the arylation of 1,2,3-triazoles.

The high degree of N2-regioselectivity observed in the palladium-catalyzed arylation is primarily attributed to the rational design of the supporting ligand. nih.govresearchgate.net The use of sterically hindered biaryl phosphine ligands, such as Me₄tBuXPhos, is critical. scielo.br These bulky ligands coordinate to the palladium center and sterically obstruct the N1 and N3 positions of the triazole ring, thereby directing the arylation to the less sterically encumbered N2 position. nih.gov In contrast, the use of less bulky phosphine ligands results in significantly lower yields of the desired N-arylated products. nih.gov

Density Functional Theory (DFT) calculations have provided further mechanistic insight, suggesting that the N2-selectivity is a result of kinetic control. nih.govnih.gov The calculations indicate that the reductive elimination step from the N2-1,2,3-triazolate-Pd complex has a lower activation energy barrier compared to the corresponding N1-complex. scielo.br This lower energy transition state for the formation of the N2-arylated product ensures that it is the major regioisomer formed. scielo.br

Direct and Indirect Synthetic Routes to the 2H-1,2,3-Triazol-4-ol Core

The synthesis of the 2H-1,2,3-triazol-4-ol core requires methods that can either form the heterocyclic ring with a pre-installed hydroxyl group (or a precursor) at the C4 position or allow for the later introduction of this functionality.

Several cyclization strategies can be employed to construct the 2H-1,2,3-triazole ring system. For the synthesis of 4-substituted derivatives, the choice of starting materials is crucial.

Copper-Mediated Annulation: A copper-mediated annulation reaction between alkyl 3-aminoacrylates and aryldiazonium salts provides a rapid and mild route to alkyl N2-aryl-1,2,3-triazole-4-carboxylates. organic-chemistry.org This method is particularly relevant as it directly installs the N2-aryl group and provides a carboxylate handle at the C4 position, which can serve as a precursor to the hydroxyl group.

Cycloaddition of Tosylhydrazones and Nitriles: An intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by potassium tert-butoxide (t-BuOK), can yield 4,5-disubstituted-2H-1,2,3-triazoles. organic-chemistry.org By selecting appropriately substituted starting materials, this method can be adapted to introduce the necessary functionalities.

Three-Component Reactions: Palladium(0)-Copper(I) bimetallic catalysis enables a three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide (B81097) to form N-allyl triazoles, which can be subsequently deallylated. organic-chemistry.orgfrontiersin.org While this often leads to mixtures, it represents a foundational approach to triazole synthesis.

Once the 2-(4-bromophenyl)-2H-1,2,3-triazole core is assembled, the introduction of the 4-hydroxyl group can be achieved through functional group interconversion.

A direct approach involves the reaction of phenyl esters of α-azido acids with trialkylphosphines, which has been shown to produce 5-substituted 2H-1,2,3-triazol-4-ols in very good yields. organic-chemistry.org This represents an elegant method for directly forming the desired 4-hydroxy-2H-1,2,3-triazole scaffold.

Alternatively, an indirect route can be envisioned starting from a more readily accessible precursor, such as 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid. uni.lu The carboxylic acid functionality could be converted to the hydroxyl group through a series of standard organic transformations. For example, reduction of the corresponding ester to a hydroxymethyl group, followed by further manipulation, or a Curtius or Hofmann rearrangement to an amine, which could then be converted to a hydroxyl group via diazotization, are plausible, albeit multi-step, synthetic pathways. The existence and synthesis of various substituted 4-hydroxy-1,2,3-triazoles confirm the chemical stability and accessibility of this heterocyclic system. rsc.orgresearchgate.net

Introduction of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group at the N2 position of the 1,2,3-triazole ring is a critical step in the synthesis of 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol and its derivatives. This is typically achieved through reactions involving either aryl azides or aryl halides, which provide the necessary aromatic fragment. The regioselectivity of these reactions is a key consideration, as N1, N2, and N3 isomers are possible, with conditions often tailored to favor the desired 2-substituted product.

Incorporation via Aryl Azides or Aryl Halides

The synthesis of N2-aryl-1,2,3-triazoles can be approached through several reliable methods, primarily utilizing aryl azides in cycloaddition reactions or aryl halides in substitution/coupling reactions.

Aryl Azides : The classical approach to forming the 1,2,3-triazole ring is the 1,3-dipolar cycloaddition between an azide and an alkyne. frontiersin.org To introduce the 4-bromophenyl group at the N2 position, a strategy would involve the reaction of a suitable triazole precursor with 4-bromophenyl azide. However, direct cycloadditions often lead to a mixture of 1,4- and 1,5-disubstituted 1H-1,2,3-triazoles. Achieving N2 substitution often requires post-cyclization modification or specialized cycloaddition reactions, for instance, using azirines and aryldiazonium salts. organic-chemistry.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for creating 1,4-disubstituted 1,2,3-triazoles, while other metal catalysts can be employed to target different isomers. frontiersin.orgraco.catnih.gov

Aryl Halides : A more direct and often highly regioselective method for introducing the 4-bromophenyl group at the N2 position involves the N-arylation of a pre-formed NH-1,2,3-triazole ring. organic-chemistry.org This can be accomplished using activated aryl halides, such as 1-bromo-4-fluorobenzene (B142099) or 1-bromo-4-nitrobenzene, via a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov These reactions typically proceed at elevated temperatures and are regiospecific for the N2 position, particularly when the triazole ring bears electron-withdrawing groups. nih.gov Another powerful technique is the Chan-Lam coupling reaction, which uses boronic acids (e.g., 4-bromophenylboronic acid) in the presence of a copper catalyst to form the N-aryl bond, affording 2-aryltriazoles as single isomers. nih.gov

Specific Synthesis of Bromophenyl-Substituted 2H-1,2,3-Triazoles

The specific synthesis of 2-(4-bromophenyl)-2H-1,2,3-triazoles relies on the regioselective formation of the N2-aryl bond. While the direct synthesis of the 4-ol target compound is not extensively detailed, methods for creating the core 2-(4-bromophenyl)-2H-1,2,3-triazole scaffold are well-established and serve as a foundation. For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides regioselectively produces 2-substituted derivatives, which can then undergo further modifications. organic-chemistry.org

A key precursor could be 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid, which establishes the required substitution pattern. uni.lu The synthesis of such precursors can be achieved by the arylation of an existing triazole-4-carboxylate ester with a suitable 4-bromophenyl source, followed by hydrolysis. The arylation step is crucial for ensuring the correct isomer is formed.

Below is a table summarizing common synthetic approaches for obtaining the 2-(4-bromophenyl)-2H-1,2,3-triazole core.

Reaction TypeKey ReagentsTypical ConditionsOutcomeReference
SNAr ReactionNH-1,2,3-triazole, 1-fluoro-4-bromobenzeneBase (e.g., K2CO3), DMF, 90-100 °CRegiospecific formation of the N2-arylated product. nih.gov
Chan-Lam CouplingNH-1,2,3-triazole, 4-bromophenylboronic acidCopper catalyst (e.g., Cu(OAc)2), base, solventRegioselective synthesis of N2-aryl-1,2,3-triazoles. nih.gov
Cu-Catalyzed AnnulationAzirines, 4-bromophenyldiazonium saltsCopper catalystRegiospecific access to fully substituted N2-aryl-1,2,3-triazoles. organic-chemistry.org

Synthetic Strategies for Analogue and Hybrid Systems Bearing the 2-(bromophenyl)-2H-1,2,3-triazol-4-ol Scaffold

The this compound scaffold serves as a versatile building block for the creation of more complex analogues and hybrid molecules. The presence of the bromophenyl group and the triazole ring offers multiple points for chemical modification.

One major strategy involves leveraging the bromine atom on the phenyl ring as a handle for cross-coupling reactions. For instance, the Suzuki cross-coupling reaction can be employed to react the 4-bromophenyl moiety with various boronic acids, leading to the synthesis of biaryl systems. organic-chemistry.orgnih.gov This allows for the introduction of a wide array of aryl or heteroaryl substituents, thereby generating a library of diverse analogues. Similarly, other palladium-catalyzed reactions, such as Sonogashira or Buchwald-Hartwig couplings, could be used to introduce alkynyl or amino groups, respectively.

The triazole ring itself can be a platform for further functionalization. The hydroxyl group at the C4 position can be alkylated, acylated, or used as a nucleophile in other reactions to attach different side chains. Furthermore, the triazole ring can be incorporated into larger molecular architectures to create hybrid molecules, where two or more pharmacophores are combined into a single entity. farmaciajournal.comnih.gov This is a common strategy in drug discovery aimed at developing compounds with multi-target activity. nih.govresearchgate.net For example, the triazole scaffold can be linked to other heterocyclic systems like quinolines, oxadiazoles, or pyrazoles, creating novel molecular hybrids with potentially enhanced biological properties. nih.govresearchgate.net

The following table outlines strategies for creating analogues and hybrid systems.

StrategyReaction TypeModification SitePotential OutcomeReference
Analogue SynthesisSuzuki Cross-CouplingC-Br bond on the phenyl ringBiaryl derivatives with diverse substituents. organic-chemistry.orgnih.gov
Analogue SynthesisAlkylation/AcylationC4-OH group on the triazole ringEthers or esters with varied functional groups.
Hybrid Molecule SynthesisClick Chemistry (CuAAC)Functionalized triazole precursorLinking the triazole scaffold to other bioactive molecules (e.g., alkaloids, antibiotics). nih.gov
Hybrid Molecule SynthesisMulti-step SynthesisEntire triazole scaffoldIntegration into larger heterocyclic systems (e.g., quinolines, oxadiazoles). nih.govresearchgate.net

Comprehensive Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol, a series of NMR experiments would be necessary to assign all proton, carbon, and nitrogen signals and to establish connectivity.

¹H and ¹³C NMR for Core Structural and Substituent Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the 4-bromophenyl ring and the single proton on the triazole ring. The protons of the bromophenyl group would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shift of the triazole C5-H proton would provide information about the electronic environment of the heterocyclic ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the triazole ring carbons (C4 and C5) would be particularly diagnostic in confirming the structure. The carbon attached to the hydroxyl group (C4) would be expected to resonate at a specific downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: This table is predictive and not based on experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C4-OHVariable-
C5-H~7.5 - 8.5-
Bromophenyl H (ortho to N)~7.8 - 8.2-
Bromophenyl H (meta to N)~7.6 - 7.8-
C4 (Triazole)-~150 - 160
C5 (Triazole)-~120 - 130
C-ipso (Bromophenyl)-~135 - 145
C-ortho (Bromophenyl)-~120 - 125
C-meta (Bromophenyl)-~132 - 135
C-para (Bromophenyl, C-Br)-~120 - 125

¹⁵N NMR Spectroscopy for Unambiguous Nitrogen Atom Assignment and Regioisomer Differentiation

¹⁵N NMR spectroscopy is a valuable tool for probing the nitrogen atoms within a heterocyclic system. For a 1,2,3-triazole, the three nitrogen atoms would have distinct chemical shifts. This technique would be crucial in confirming the 2H-1,2,3-triazole regioisomer, as the chemical shifts of the nitrogens would differ significantly from the corresponding 1H-isomer.

Advanced Two-Dimensional (2D) NMR Correlation Experiments

To definitively assign the ¹H and ¹³C signals and to establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed:

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the through-bond connectivity of protons within the bromophenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would be used to assign the carbon signals of the protonated carbons in the bromophenyl and triazole rings.

¹H-¹⁵N HMBC: This experiment would show long-range correlations between protons and nitrogen atoms, providing definitive evidence for the attachment of the bromophenyl group to the N2 atom of the triazole ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch3200 - 3600 (broad)Hydroxyl group
C-H stretch (aromatic)3000 - 3100Bromophenyl and triazole C-H
C=N, N=N stretch (triazole)1400 - 1600Heterocyclic ring vibrations
C=C stretch (aromatic)1450 - 1600Bromophenyl ring vibrations
C-O stretch1050 - 1250Alcohol C-O bond
C-Br stretch500 - 600Carbon-bromine bond

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to determine the elemental composition. For C₈H₆BrN₃O, the expected monoisotopic mass would be approximately 238.9698 Da. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, likely showing losses of small molecules such as N₂, CO, and HBr.

In Depth Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By using functionals such as B3LYP and appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately model various molecular properties.

Illustrative Optimized Geometrical Parameters This table presents hypothetical, representative data for a molecule of this type as specific experimental or calculated values for 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol were not available in the search results.

ParameterBond/AngleValue
Bond Lengths C-Br~1.90 Å
N-N (triazole)~1.35 Å
C-O (hydroxyl)~1.36 Å
Bond Angles C-N-N (triazole)~108°
C-C-Br (phenyl)~119°
Dihedral Angle Phenyl-Triazole~20-40°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). youtube.comucalgary.ca

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich triazol-4-ol ring system, while the LUMO may be distributed over the bromophenyl moiety.

Illustrative FMO Properties This table presents hypothetical, representative data for a molecule of this type as specific experimental or calculated values for this compound were not available in the search results.

ParameterValue (eV)Description
E(HOMO) -6.5 eVEnergy of the highest occupied molecular orbital; indicates electron-donating ability.
E(LUMO) -1.8 eVEnergy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
Energy Gap (ΔE) 4.7 eVE(LUMO) - E(HOMO); relates to chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. researchgate.net The map illustrates the electrostatic potential on the electron density surface, with different colors representing varying charge distributions.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be centered around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the triazole ring.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These might be found around the hydrogen atom of the hydroxyl group.

Green regions represent neutral potential.

The MEP map provides a clear picture of where the molecule is most likely to interact with other chemical species.

Illustrative NBO Donor-Acceptor Interactions This table presents hypothetical, representative data for a molecule of this type as specific experimental or calculated values for this compound were not available in the search results.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Oπ(C-C) triazole~25.5n → π
LP(1) Nπ(C-C) phenyl~18.2n → π
π(C-C) phenylπ(C-N) triazole~20.1π → π

Calculating the distribution of electron charge on each atom provides insight into the molecule's polarity and electrostatic interactions. Mulliken population analysis is one method used to assign partial charges to individual atoms. researchgate.net In this compound, the electronegative atoms (N, O, Br) are expected to carry negative partial charges, while the carbon and hydrogen atoms would possess positive partial charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its non-covalent interactions.

Theoretical Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters for the optimized geometry of this compound, a theoretical spectrum can be generated. A strong correlation between the calculated and experimentally obtained spectra would provide powerful validation for the computed ground state structure.

Computational Simulation of IR and NMR Spectra

Theoretical simulations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are crucial for the structural elucidation of this compound. Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are utilized to predict the vibrational frequencies and chemical shifts.

In simulated IR spectra, characteristic vibrational frequencies can be assigned to specific functional groups. For instance, the O-H stretching vibration is expected in the 3400-3600 cm⁻¹ region, while C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the phenyl and triazole rings are predicted to be in the 1400-1600 cm⁻¹ range. The C-Br stretching frequency is anticipated at lower wavenumbers.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. The calculated values are then correlated with experimental data to confirm the molecular structure. researchgate.netnih.gov Theoretical calculations for related triazole structures have shown good agreement between calculated and experimental chemical shifts for aromatic protons and carbons. researchgate.net The protons on the bromophenyl group are expected to show distinct doublet patterns, while the chemical shift of the triazole ring proton and the hydroxyl proton would be highly sensitive to the molecular environment and tautomeric form.

Table 1: Hypothetical Simulated Spectral Data for this compound This table is illustrative, based on typical values for similar compounds.

Spectral TypeParameterPredicted ValueAssignment
IRVibrational Frequency (cm⁻¹)~3550O-H stretch
IRVibrational Frequency (cm⁻¹)~3080Aromatic C-H stretch
IRVibrational Frequency (cm⁻¹)~1590C=C stretch (phenyl)
¹H NMRChemical Shift (ppm)~7.6-7.8Bromophenyl protons
¹H NMRChemical Shift (ppm)~7.9Triazole C-H proton
¹³C NMRChemical Shift (ppm)~115-135Bromophenyl carbons
¹³C NMRChemical Shift (ppm)~130-150Triazole carbons

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra and understanding the nature of electronic transitions. mdpi.comnih.gov Calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the primary molecular orbital contributions to each electronic transition.

For this compound, the principal electronic transitions are expected to be of the π → π* type, originating from the aromatic phenyl and triazole rings. The TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can elucidate the contributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to the main absorption bands. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter, with a smaller gap generally corresponding to a longer absorption wavelength. mdpi.com For similar triazole derivatives, the maximum absorption peaks are typically found in the ultraviolet region between 200 and 400 nm. nih.gov

Table 2: Hypothetical TD-DFT Results for Electronic Transitions in this compound This table is illustrative, based on typical results for aromatic triazoles.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~2950.45HOMO → LUMO (95%)
S₀ → S₂~2600.20HOMO-1 → LUMO (80%)
S₀ → S₃~2300.15HOMO → LUMO+1 (75%)

Advanced Tautomeric Equilibrium Modeling for 2H-1,2,3-Triazol-4-ol Systems

The 2H-1,2,3-triazol-4-ol core can exist in several tautomeric forms, and understanding their equilibrium is essential for predicting its chemical behavior. The primary equilibrium involves the hydroxy form (4-ol) and its corresponding keto tautomer (1,2,3-triazol-4(5H)-one). Computational modeling provides critical insights into the relative stabilities of these forms.

Relative Stability Calculations of Possible Tautomers

Quantum-chemical calculations are employed to determine the ground-state energies of all possible tautomers. For the parent 1,2,3-triazole, the 2H-tautomer is known to be more stable than the 1H-tautomer by approximately 3.5–4.5 kcal/mol in the gas phase. nih.gov For the substituted this compound, the key tautomers would be the 4-hydroxy form and the 4-keto form. By calculating the total electronic energies (often including zero-point vibrational energy corrections), the relative stability can be quantified. It is generally expected that the aromatic 4-hydroxy tautomer will be significantly more stable than the non-aromatic 4-keto form.

Solvent Effects on Tautomeric Preferences Using Continuum Models

The tautomeric equilibrium can be significantly influenced by the surrounding medium. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the relative stability of tautomers. These models treat the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. Polar solvents are known to preferentially stabilize more polar tautomers. nih.gov While the 4-hydroxy form is expected to be dominant in most conditions, a polar protic solvent could potentially stabilize zwitterionic or keto forms through hydrogen bonding, shifting the equilibrium, an effect that can be quantified through these computational models. nih.gov

Analysis of Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)

While a crystal structure for the specific title compound is not available, analysis of closely related structures containing the 4-bromophenyl and 1,2,3-triazole moieties provides significant insight. For instance, in the crystal structure of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, Hirshfeld analysis reveals that the most significant contributions to crystal packing come from H···H, O···H/H···O, N···H/H···N, C···H/H···C, and Br···H/H···Br contacts. nih.gov The presence of sharp spikes in the 2D fingerprint plots for O···H and N···H contacts is indicative of hydrogen bonding. nih.gov Similarly, analysis of other bromophenyl derivatives shows that H···H, C···H, N···H, and Br···H interactions are dominant. nih.gov These findings suggest that for this compound, hydrogen bonding involving the hydroxyl group (O-H···N) and weaker C-H···O, C-H···N, and Br···π interactions would be crucial in defining its solid-state architecture.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromophenyl-Triazole Compound nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)
H···H23.2
O···H / H···O25.7
N···H / H···N11.7
C···H / H···C11.1
Br···H / H···Br5.6

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. DFT calculations can determine the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

Molecules with significant NLO responses often feature a donor-π-acceptor structure, which facilitates intramolecular charge transfer upon excitation. In this compound, the electron-donating hydroxyl group and the electron-withdrawing bromophenyl group attached to the triazole π-system could give rise to NLO properties. A small HOMO-LUMO gap is often correlated with higher hyperpolarizability values. Studies on other bromophenyl-triazole derivatives have demonstrated significant NLO responses. For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives found that they exhibited significant linear polarizability and first and second hyperpolarizabilities, indicating their potential for NLO applications. nih.govdntb.gov.uaresearchgate.net These findings suggest that this compound is a promising candidate for further investigation as an NLO material.

Table 4: Hypothetical Calculated NLO Properties for this compound This table is illustrative, with magnitudes based on related compounds.

NLO PropertySymbolCalculated Value (a.u.)
Dipole Momentμ~3.5 D
Mean Polarizability⟨α⟩~1.5 x 10⁻²³ esu
First Hyperpolarizabilityβ_tot~5.0 x 10⁻³⁰ esu
Second Hyperpolarizability⟨γ⟩~3.0 x 10⁻³⁵ esu

Chemical Reactivity and Reaction Mechanisms of the 2 4 Bromophenyl 2h 1,2,3 Triazol 4 Ol Scaffold

Electrophilic and Nucleophilic Reactivity of the Triazole Ring and Substituents

The 1,2,3-triazole ring is an aromatic heterocycle that exhibits a degree of chemical stability, being generally resistant to redox reactions, hydrolysis, and enzymatic degradation. Its reactivity towards electrophiles and nucleophiles is nuanced and heavily influenced by its substituents.

Electrophilic Reactivity : Due to the presence of three nitrogen atoms, the 1,2,3-triazole ring is an electron-rich system. However, direct electrophilic substitution on the carbon atoms of the triazole ring is uncommon. Instead, electrophilic attack typically occurs at the nitrogen atoms. rsc.org For N-unsubstituted triazoles, reactions with electrophilic agents like alkyl halides or acyl chlorides lead to N-alkylation or N-acylation. researchgate.netrsc.org In the case of the 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol scaffold, the N-2 position is already occupied, leaving N-1 and N-3 as potential sites for further substitution, although such reactions are less common and sterically hindered.

Nucleophilic Reactivity : The triazole ring itself is generally not susceptible to nucleophilic attack unless it is activated by strong electron-withdrawing groups or by conversion into a triazolium salt. However, the substituents on the ring can be targets for nucleophiles. For instance, if the 4-hydroxyl group is converted into a better leaving group (e.g., a tosylate), the C-4 position could become susceptible to nucleophilic substitution. Furthermore, activating the triazole ring by forming an N-oxide can render the C-5 position susceptible to attack by both strong and weak nucleophiles. rsc.org In some contexts, such as in activated purine (B94841) systems, a 1,2,3-triazolyl moiety can itself act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Reactivity of the 4-Hydroxyl Group and its Chemical Transformations

The 4-hydroxyl group is a key functional handle on the this compound scaffold, enabling a variety of chemical transformations. unito.it Its reactivity is similar to that of a phenol, exhibiting acidic properties and undergoing reactions typical of hydroxyl compounds. unito.itacs.org

One of the primary reactions of the 4-hydroxyl group is O-alkylation to form ethers. This transformation is typically achieved by first deprotonating the hydroxyl group with a suitable base (e.g., in DMF) to form a triazolate anion, which then acts as a nucleophile to attack an alkyl halide, such as benzyl (B1604629) bromide. researchgate.net This reaction provides access to a range of O-substituted derivatives. For example, the hydroxyl group of related 4-hydroxy-1,2,3-triazole-5-carboxylates has been successfully converted to a benzyloxy group. rsc.org

Another significant transformation is esterification , where the hydroxyl group reacts with acylating agents like acid chlorides or anhydrides to form the corresponding esters. These reactions highlight the versatility of the 4-hydroxyl group in creating diverse libraries of compounds for various applications.

The table below summarizes key transformations involving the hydroxyl group of analogous 4-hydroxy-1,2,3-triazole systems.

Reactant (4-hydroxy-1,2,3-triazole derivative)ReagentProduct (O-substituted)Reaction TypeReference
Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylateBenzyl BromideEthyl 4-(benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylateO-Alkylation (Etherification) rsc.org
Ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylateBenzyl BromideEthyl 1-benzyl-4-(benzyloxy)-1H-1,2,3-triazole-5-carboxylateO-Alkylation (Etherification) rsc.org
4-hydroxy-N-(4-phenoxyphenyl)-triazole carboxamideBenzyl Bromide4-(benzyloxy)-N-(4-phenoxyphenyl)-triazole carboxamideO-Alkylation (Etherification) rsc.org

Influence of the 4-Bromophenyl Substituent on Reaction Pathways

The 4-bromophenyl group attached to the N-2 position of the triazole ring exerts a significant electronic influence on the entire molecule, thereby modulating its reactivity. jcchems.com

The key effects of the 4-bromophenyl substituent are:

Inductive Effect : The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the attached phenyl ring and, by extension, the triazole ring.

Conjugation : Computational studies on N-2-aryl-1,2,3-triazoles indicate that effective conjugation between the triazole ring and the N-2 aryl group is crucial for their electronic properties. nih.gov The 4-bromophenyl group, being an aryl substituent, participates in this conjugation.

This net electron-withdrawing character influences the scaffold's reactivity in several ways:

Acidity of the 4-Hydroxyl Group : The electron-withdrawing nature of the 4-bromophenyl group enhances the acidity of the proton on the 4-hydroxyl group, making it easier to deprotonate compared to a similar scaffold with an electron-donating group. This facilitates O-alkylation and other reactions proceeding via the triazolate anion.

Regioselectivity of Synthesis : The electronic nature of the aryl azide (B81097) is a critical factor in the cycloaddition reactions used to form the triazole ring. Aryl azides with electron-withdrawing groups are often more reactive in these transformations. researchgate.netresearchgate.net

Mechanistic Studies of Key Synthetic Transformations Involving the Triazole Core

The primary synthetic route to the 1,2,3-triazole core is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. nih.gov The formation of the 2,4-disubstituted pattern, as seen in this compound, typically involves the reaction of an aryl azide (4-bromophenyl azide) with a suitable three-carbon partner, such as an enolate derived from an active methylene (B1212753) compound.

A plausible mechanism for the formation of the 4-hydroxy-1,2,3-triazole scaffold involves the reaction between an aryl azide and a β-ketoester in the presence of a base. acs.org The mechanism proceeds through the following key steps:

Enolate Formation : A base abstracts an acidic α-proton from the active methylene compound (e.g., ethyl acetoacetate) to form a nucleophilic enolate.

Nucleophilic Attack : The enolate attacks the terminal, electrophilic nitrogen atom of the aryl azide.

Cyclization : An intramolecular cyclization occurs via the attack of the resulting anionic nitrogen onto the carbonyl carbon of the ester group.

Rearrangement and Elimination : The resulting intermediate undergoes rearrangement and elimination of an ethoxide group to form the stable, aromatic 4-hydroxytriazole ring.

Recent studies have also detailed copper-catalyzed methods for the synthesis of N-2-aryl-1,2,3-triazoles from precursors like azirines and aryldiazonium salts, which are proposed to proceed via a radical pathway. organic-chemistry.orgnih.gov These advanced methods provide highly regioselective access to the desired N-2 isomer. frontiersin.org

Cycloaddition Reactions and their Regioselectivity

The synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition between an azide and an unsymmetrical partner (like an enolate or an internal alkyne) can potentially lead to two different regioisomers. kuleuven.be However, the synthesis of the 2,4-disubstituted triazole scaffold is often highly regioselective.

When an aryl azide reacts with an enolate derived from a β-dicarbonyl compound, the reaction typically yields the 1,4,5-trisubstituted triazole as a single regioisomer. researchgate.netacs.org The regioselectivity is governed by a combination of steric and electronic factors during the formation of the transition state. nih.govrsc.org

Electronic Control : Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For azides reacting with electron-rich dipolarophiles (like enolates), the reaction is generally controlled by the LUMO of the azide and the HOMO of the enolate. kuleuven.be This orbital interaction favors the formation of one regioisomer over the other.

Steric Control : The steric bulk of the substituents on both the azide and the enolate partner also plays a crucial role in directing the cycloaddition to the less hindered transition state.

Several synthetic methods have been developed that provide exclusive or near-exclusive formation of the N-2-aryl isomer. For example, the reaction of azirines with aryldiazonium salts is a regiospecific method that provides access to a broad spectrum of N-2-aryl-1,2,3-triazoles. organic-chemistry.org Similarly, SNAr reactions of NH-triazoles with activated aryl halides can lead to regiospecific N-2 arylation. mdpi.com

The table below provides examples of regioselective cycloadditions leading to substituted 1,2,3-triazoles.

Azide ComponentDipolarophile ComponentCatalyst/ConditionsProduct RegiochemistryReference
Aryl Azidesβ-KetoestersBase (e.g., KOH, DBU)Single 1,4,5-trisubstituted regioisomer acs.org
Aryl AzidesEnaminonesIonic Liquid/Water/TEASingle 1,4,5-trisubstituted regioisomer researchgate.net
Aryldiazonium SaltsAzirinesCuBr/DABCOSingle N-2-aryl regioisomer organic-chemistry.org
Benzyl AzideInternal Alkynes (e.g., propargyl amines)Cp*RuCl(PPh3)2High regioselectivity for one isomer acs.org

Theoretical Structure Activity Relationship Sar and Molecular Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling6.2.1. Comparative Molecular Field Analysis (CoMFA)6.2.2. Comparative Molecular Similarity Indices Analysis (CoMSIA)6.2.3. Molecular Hologram QSAR (HQSAR)

Further research and publication in peer-reviewed scientific journals would be necessary to generate the specific data required to populate these sections for 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol.

Identification of Pharmacophoric Features and Structural Requirements for Modulating Biological Pathways

Pharmacophore modeling for this compound and its analogs helps to define the essential spatial arrangement of chemical features required for biological activity. For the broader class of 1,2,3-triazole derivatives, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets. nih.govtandfonline.comnih.gov These features, extrapolated to the target compound, are pivotal for modulating biological pathways.

The core structure, comprising the 2H-1,2,3-triazol-4-ol ring system, is a central element. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the hydroxyl group at the 4-position can serve as both a hydrogen bond donor and acceptor. nih.gov The 4-bromophenyl substituent at the 2-position introduces several important features. The phenyl ring itself provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with receptor sites. nih.gov The bromine atom is a particularly significant feature, capable of forming halogen bonds, which are increasingly recognized for their importance in ligand-protein interactions. acs.org

For related triazole derivatives studied as inhibitors of enzymes like aromatase or cyclooxygenase (COX), the spatial relationship between the triazole ring and the substituted phenyl group is critical. nih.govnih.gov For instance, in aromatase inhibitors, the nitrogen atoms of the triazole ring are known to coordinate with the heme iron of the enzyme. nih.gov While this compound has a different substitution pattern, the principle of precise spatial orientation of the aromatic and hydrogen-bonding features remains a key requirement for potent biological activity.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor (HBA): Nitrogen atoms of the 1,2,3-triazole ring.

Hydrogen Bond Donor/Acceptor (HBD/HBA): The 4-hydroxyl group.

Aromatic/Hydrophobic Region (AR): The 4-bromophenyl ring.

Halogen Bond Donor (XB): The bromine atom.

The specific arrangement of these features creates a three-dimensional fingerprint that determines the compound's ability to bind to a specific biological target and modulate its pathway.

Pharmacophoric FeatureStructural MoietyPotential Interaction Type
Hydrogen Bond Acceptor (HBA)Triazole Nitrogen AtomsCoordination with metal ions; H-bonding with receptor amino acids
Hydrogen Bond Donor/Acceptor (HBD/HBA)4-hydroxyl groupH-bonding with receptor amino acids
Aromatic Region (AR)Phenyl Ringπ-π stacking; Hydrophobic interactions
Halogen Bond Donor (XB)Bromine AtomInteraction with Lewis basic sites (e.g., carbonyl oxygen)

Correlation of Computational Descriptors with Predicted Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies on analogous 1,2,3-triazole derivatives have established correlations between various computational descriptors and biological activity. researchgate.net These descriptors, which quantify physicochemical properties of the molecule, can be used to predict the activity of this compound. The primary categories of descriptors include electronic, steric, and lipophilic parameters.

Electronic Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons and are crucial for understanding charge-transfer interactions.

Molecular Electrostatic Potential (MEP): This descriptor maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. The region of positive potential on the bromine atom (the σ-hole) is particularly relevant for halogen bonding. acs.org

Steric and Topological Descriptors:

Molecular Weight (MW) and Molecular Volume: These basic descriptors relate to the size and bulk of the molecule, affecting its fit within a binding pocket.

Topological Polar Surface Area (TPSA): Calculated from the contributions of polar atoms (oxygen, nitrogen), TPSA is a good predictor of hydrogen bonding capacity and has been correlated with cell permeability.

Lipophilicity Descriptors:

LogP (Octanol-Water Partition Coefficient): This value describes the hydrophobicity of the molecule, which is critical for its ability to cross biological membranes and interact with hydrophobic pockets in proteins. The bromophenyl group significantly contributes to the lipophilicity of the compound.

In various studies on heterocyclic compounds, a combination of these descriptors is often used to build a robust QSAR model. For instance, anti-inflammatory or antimicrobial activity in triazole series has been shown to be dependent on a balance of lipophilicity and electronic factors. researchgate.net For this compound, it is predicted that its biological activity would be strongly influenced by its LogP value and descriptors related to its hydrogen and halogen bonding capacity.

Descriptor TypeSpecific DescriptorPredicted Influence on Biological Activity
ElectronicHOMO/LUMO EnergiesGoverns charge-transfer and covalent interaction potential.
ElectronicMolecular Electrostatic Potential (MEP)Identifies sites for electrostatic interactions, including H-bonding and halogen bonding.
Steric/TopologicalMolecular VolumeAffects steric fit within the receptor's active site.
Steric/TopologicalTopological Polar Surface Area (TPSA)Correlates with hydrogen bonding capacity and membrane permeability.
LipophilicityLogPInfluences hydrophobic interactions and pharmacokinetic properties.

Theoretical Insights into the Role of Halogen Bonding in Molecular Recognition

The presence of a bromine atom on the phenyl ring of this compound introduces the possibility of halogen bonding, a significant non-covalent interaction in molecular recognition. acs.org Theoretical studies have elucidated the nature of this interaction, defining its strength and directionality. nih.gov

A halogen bond (XB) forms between an electrophilic region on the halogen atom, known as a σ-hole, and a Lewis basic (nucleophilic) site, such as a carbonyl oxygen, a hydroxyl group, or an aromatic π-system in a biological target. acs.orgnih.gov The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite the C-Br covalent bond. nih.gov

Computational modeling, including methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, has been used to characterize halogen bonds in brominated heterocyclic compounds. nih.govresearchgate.net These studies show that Br···O and Br···N interactions are highly directional, with the C-Br···O/N angle preferring to be close to 180°. acs.org The strength of this interaction is comparable to a conventional hydrogen bond and is influenced by the polarizability of the halogen, increasing in the order Cl < Br < I. acs.org

In the context of this compound interacting with a protein, the bromine atom can act as a halogen bond donor to engage with Lewis basic residues in a binding pocket. For example, the backbone carbonyl oxygen of an amino acid is a prevalent halogen bond acceptor in protein-ligand complexes. acs.org This specific and directional interaction can significantly enhance binding affinity and selectivity for a target protein, anchoring the ligand in a favorable orientation. Theoretical calculations confirm that halogen bonding is primarily driven by electrostatics and dispersion forces, making it a crucial consideration in the rational design of potent and selective ligands. nih.gov

Future Research Directions and Advanced Methodological Integration

Development of More Efficient and Sustainable Synthetic Routes for 2H-1,2,3-Triazol-4-ol Systems

The future of synthesizing 2H-1,2,3-triazol-4-ol systems hinges on the adoption of green and sustainable chemistry principles. Current research into triazole synthesis points toward several promising directions that can reduce environmental impact, improve safety, and increase efficiency.

One key area is the development of continuous-flow processes. Unlike traditional batch synthesis, flow chemistry offers superior control over reaction parameters, enhanced safety when handling potentially energetic intermediates, and higher yields. rsc.org A novel, metal-free, one-pot flow method for synthesizing a 1,2,4-triazole (B32235) derivative has demonstrated the potential of this approach, which is atom-economical and avoids chromatographic purification. rsc.org Adapting such a system for 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol could represent a significant step forward.

Another critical aspect is the use of biodegradable and non-toxic solvents. Recent studies have successfully employed Cyrene™, a biodegradable solvent, for the synthesis of 1,2,3-triazoles via click chemistry. nih.gov This approach not only minimizes waste but also simplifies product isolation through precipitation in water, eliminating the need for organic solvent extractions. nih.gov Exploring the solubility and reactivity of precursors for this compound in such green solvents is a vital research direction.

Furthermore, the development of novel catalytic systems remains a priority. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, future work will likely focus on reducing catalyst loading, improving catalyst recyclability, and exploring metal-free alternatives. mdpi.comnih.gov For instance, ultrasound-irradiated synthesis has been shown to be an effective and eco-friendly method for preparing 1,2,3-triazole derivatives. mdpi.com

ApproachKey AdvantagesPotential Application to 2H-1,2,3-Triazol-4-ol SynthesisReferences
Continuous-Flow SynthesisEnhanced safety, higher yields, better process control, reduced waste.Development of a one-pot, continuous process from starting materials to the final product, avoiding isolation of hazardous intermediates. rsc.org
Use of Green Solvents (e.g., Cyrene™)Biodegradable, non-toxic, simplifies product isolation via precipitation.Replacing traditional organic solvents to reduce environmental footprint and streamline the purification process. nih.gov
Advanced Catalysis (e.g., Sonication)Reduced reaction times, high yields, eco-friendly.Employing ultrasound or other energy sources to drive the cycloaddition reaction efficiently without bulk heating. mdpi.com
Metal-Free Click ChemistryAvoids heavy metal contamination in the final product.Utilizing organocatalysts or strain-promoted cycloadditions to synthesize the triazole core, which is crucial for biological applications. nih.govnih.gov

Application of Advanced Machine Learning and Artificial Intelligence in Computational Chemistry for Triazole Design

For the this compound scaffold, ML models can be trained to predict various properties, such as biological activity, material characteristics, or corrosion inhibition potential. researchgate.net By learning from existing experimental data, these models can screen virtual libraries of thousands of potential derivatives to identify candidates with the highest probability of success, thereby prioritizing synthetic efforts. mdpi.com For example, ML has been used to design quinolinesulfonamide–triazole hybrids with anticancer activity by compensating for shortcomings in theoretical models and improving the classification of active versus inactive compounds. mdpi.com

AI/ML ApplicationObjectiveMethodologyPotential Impact on Triazole ResearchReferences
Property PredictionForecast biological activity, toxicity, or material properties of novel triazole derivatives.Train models (e.g., neural networks, decision trees) on known compound data to establish structure-property relationships.Rapidly identify promising candidates for synthesis and testing, reducing time and cost. mdpi.comresearchgate.net
Generative ModelsDesign new triazole molecules with desired characteristics from scratch.Use generative adversarial networks (GANs) or variational autoencoders (VAEs) to create novel chemical structures.Explore a wider chemical space to discover innovative compounds that might not be conceived through traditional design. frontiersin.org
Synthesis Planning (CASP)Identify optimal and efficient synthetic routes to target triazole compounds.Employ AI to analyze reaction databases and predict retrosynthetic pathways.Accelerate the synthesis of complex molecules and reduce reliance on trial-and-error experimentation. iscientific.org
Data AnalysisValidate analytical characterization and solubility behavior of synthesized compounds.Use models like K-nearest neighbors to evaluate spectral and physical data.Provide an additional layer of validation for experimental results with high precision. researchgate.net

Real-time Spectroscopic Monitoring of Reaction Mechanisms for Triazole Synthesis

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will increasingly rely on real-time spectroscopic monitoring to gain in-situ insights into the kinetics and pathways of triazole formation. This approach allows for precise control and optimization of reaction conditions.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful tool for real-time process monitoring. analytik.news Its compact size allows for integration into continuous-flow reactor systems, providing continuous data on reactant consumption and product formation. analytik.news For the synthesis of this compound, online NMR could be used to monitor the key cycloaddition step, helping to optimize temperature, pressure, and catalyst feed rates for maximum efficiency.

For reactions involving low-concentration intermediates or products, advanced techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the sensitivity limitations of conventional NMR. nih.gov SABRE uses parahydrogen to hyperpolarize the nuclear spins of a target molecule, dramatically increasing the NMR signal. This method has been successfully used to monitor copper-free click reactions in real time, providing a detailed understanding of the reaction mechanism even at very low concentrations. nih.gov Applying this to the synthesis of 2H-1,2,3-triazol-4-ol systems could reveal subtle mechanistic details that are currently inaccessible.

Multiscale Computational Modeling for Predicting Complex System Behavior

To understand and predict the behavior of this compound in complex environments, such as in biological systems or advanced materials, researchers will turn to multiscale computational modeling. This approach bridges different levels of theory and simulation, from the quantum mechanical (QM) description of electrons to the classical mechanics of large molecular assemblies and even continuum models. nih.govnih.gov

For instance, a multiscale model could be used to study the interaction of a triazole-based drug candidate with its protein target. A QM method like Density Functional Theory (DFT) would be used for the active site where bond-breaking and bond-forming events occur, while a more computationally efficient molecular mechanics (MM) force field would describe the rest of the protein and surrounding solvent. nih.gov This QM/MM approach provides a balance of accuracy and computational feasibility, allowing for the simulation of large, complex systems. researchgate.net

The integration of machine learning into multiscale models is a particularly promising frontier. nih.gov ML potentials can be trained on high-accuracy QM data to create force fields that are both fast and accurate, enabling large-scale molecular dynamics simulations with near-QM precision. This would allow researchers to simulate processes like self-assembly, crystal formation, or membrane transport involving 2H-1,2,3-triazol-4-ol derivatives over longer timescales than previously possible.

Exploration of Novel Theoretical Frameworks for Understanding Triazole Reactivity and Selectivity

Fundamental understanding of the electronic structure of the 2H-1,2,3-triazol-4-ol system is essential for predicting its reactivity and designing selective reactions. Future research will employ advanced theoretical and computational chemistry frameworks to probe the intricacies of this heterocyclic system.

High-level ab initio and DFT studies can provide deep insights into the noncovalent interactions, such as hydrogen bonding and π-stacking, that govern the molecule's behavior. rsc.org For example, a detailed analysis of the electrostatic potential and molecular orbitals of this compound can reveal its most reactive sites for electrophilic or nucleophilic attack, guiding the design of functionalization reactions. Computational studies have been used to investigate the site and functional selectivity of triazoles in CO2 capture, revealing a hierarchy of interaction strengths that dictate binding preference. rsc.org A similar approach could elucidate how the bromophenyl and hydroxyl substituents modulate the electronic properties and reactivity of the triazole ring.

Furthermore, theoretical models can be used to understand and predict the regioselectivity of synthetic reactions. For many triazole syntheses, multiple isomers can be formed. nih.gov Computational modeling of transition states and reaction pathways can explain why one isomer is favored over another under specific conditions, providing a rational basis for optimizing reaction selectivity. This predictive power is invaluable for designing syntheses that yield the desired 2H-isomer of substituted 1,2,3-triazoles with high purity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne. For example, the azide precursor can be prepared from 4-bromoaniline using sodium nitrite and NaN₃, while the alkyne component may involve propargyl alcohol derivatives. Copper(I) catalysts (e.g., CuI) are essential for regioselectivity .
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. 60°C), and catalyst loading (1–5 mol%) significantly affect reaction kinetics and product purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the triazole product .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks effectively. Mercury CSD 2.0 is recommended for visualizing voids and intermolecular interactions .
  • Example : A related compound, 4-(4-bromophenyl)-thiazole-triazole hybrid, showed C–Br···π interactions influencing crystal packing, resolved using SHELXL-2018 with R-factor < 0.05 .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound arise, and how can they be resolved?

  • Analysis : Discrepancies often stem from dynamic processes (e.g., tautomerism) in solution vs. static solid-state structures. For example, NMR may show averaged signals for tautomers, while XRD captures a single conformation.
  • Resolution : Combine variable-temperature NMR (VT-NMR) to probe tautomeric equilibria and SCXRD to confirm the dominant solid-state structure. DFT calculations (e.g., Gaussian) can model energy differences between tautomers .

Q. What computational strategies predict the biological activity of this compound, given its structural similarity to known antimicrobial agents?

  • Methodology : Molecular docking (AutoDock Vina) against target enzymes (e.g., Candida albicans CYP51) can identify binding affinities. QSAR models trained on triazole derivatives (e.g., MIC values vs. logP) highlight substituent effects.
  • Case Study : A bromophenyl-triazole analog showed IC₅₀ = 12 µM against Staphylococcus aureus via membrane disruption, validated by molecular dynamics simulations (GROMACS) .

Q. How does the bromine substituent influence the electronic properties and reactivity of the triazole core?

  • Experimental Design : Cyclic voltammetry (CH Instruments) in acetonitrile reveals oxidation potentials. Compare with non-brominated analogs to isolate substituent effects. UV-Vis spectroscopy (λₐᵦₛ = 270–300 nm) correlates with π→π* transitions perturbed by Br .
  • Data : The electron-withdrawing Br group reduces electron density on the triazole ring, lowering HOMO energy by ~0.5 eV (DFT/B3LYP) and increasing electrophilicity for nucleophilic substitutions .

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